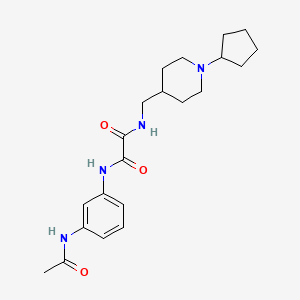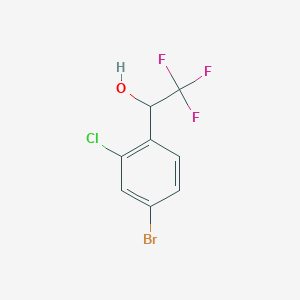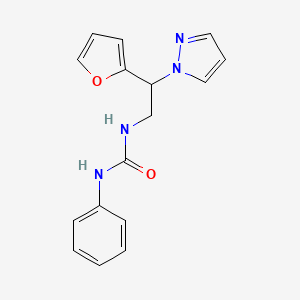
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves several key steps, including the formation of chalcones through Claisen-Schmidt condensation and subsequent cyclization reactions to form pyrazole derivatives. For instance, Kumaraswamy et al. (2008) describe the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles through reactions involving hydrazine hydrate and substituted acetophenones with aromatic aldehydes, followed by reaction with naphtho[2,1-b]furan-2-carbohydrazide (Kumaraswamy et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. Zheng et al. (2010) used IR, 1H NMR, HRMS, and X-ray diffraction to characterize a series of novel pyrazole derivatives, highlighting the importance of these techniques in elucidating molecular structures (Zheng et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclization and condensation reactions, which are crucial for synthesizing complex organic compounds. For example, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate forms naphtho[2,1-b]furan-2-carbohydrazide, which is then reacted with chalcones to produce pyrazole derivatives (Kumaraswamy et al., 2008).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A notable application of compounds related to 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea is their antimicrobial activity. Research indicates that the antimicrobial efficacy of such compounds depends significantly on the specific Schiff base moiety present. For example, derivatives synthesized from heteroaryl pyrazole and chitosan have shown varied biological activities against a spectrum of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest that by modifying the chemical structure, it might be possible to enhance the antimicrobial properties of these compounds (Hamed et al., 2020).
Synthesis and Biological Evaluation
The synthesis of novel compounds within this chemical class has been extensively studied, with many showing promise in biological applications. For instance, the synthesis and activity evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles highlighted their antimicrobial and various other biological activities. Such compounds were created through reactions involving ethyl naphtho[2,1-b]furan-2-carboxylate and hydrazine hydrate, followed by interactions with substituted acetophenones and aromatic aldehydes. The resulting compounds exhibited significant biological activities, which suggests their potential in developing new therapeutic agents (Kumaraswamy et al., 2008).
Antibacterial Properties
The antibacterial properties of furan-2-yl phenyl pyrazoline derivatives have been confirmed through synthesis and in-vitro studies. These compounds, synthesized from various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-ones, displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents (Rani et al., 2015).
Fungicidal Activity
Another significant application is in the development of fungicidal agents. Novel pyrazole derivatives containing 5-phenyl-2-furan have been synthesized and evaluated for their fungicidal activity. Some of these compounds, particularly ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, demonstrated significant activity against various fungi, indicating their potential in fungicidal applications (Ahmed et al., 2019).
Antiinflammatory and Antibacterial Agents
Pyrazoline derivatives have also been synthesized for evaluation as antiinflammatory and antibacterial agents. Some of these compounds have shown promising results in vivo for antiinflammatory activity and in vitro for antibacterial efficacy, suggesting their utility in medicinal chemistry (Ravula et al., 2016).
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(19-13-6-2-1-3-7-13)17-12-14(15-8-4-11-22-15)20-10-5-9-18-20/h1-11,14H,12H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDAWVJXCNMSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)
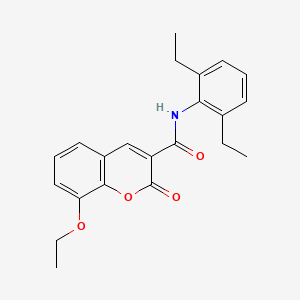

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)
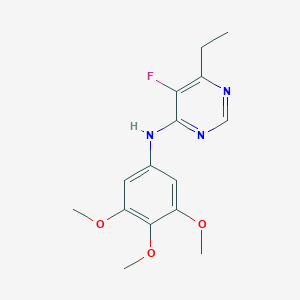
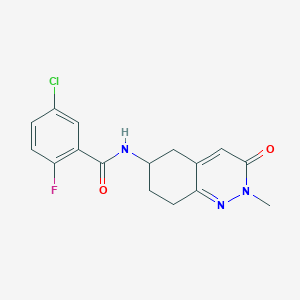
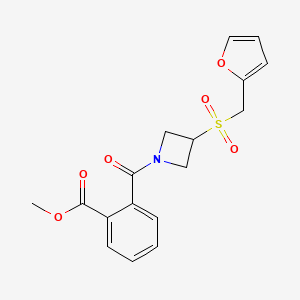
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)
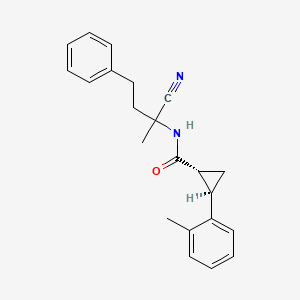
![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)
